molecular formula C12H9N3O B2622807 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 41010-50-8

3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No. B2622807
CAS RN: 41010-50-8
M. Wt: 211.224
InChI Key: LPMPUKCRDPBSSH-UHFFFAOYSA-N
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Description

3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a small molecule that has been studied for its potential as an ATP-independent Akt inhibitor . It is part of a series of compounds that have been optimized for oral bioavailability, selectivity, and potency .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines, including 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, has been described in the literature . The IC50 values for these compounds, which indicate their ability to inhibit Baker’s yeast α-glucosidase enzyme, were found to be in the range of 13.5–93.7 µM .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is characterized by the presence of an imidazo[4,5-b]pyridine core, which is a bicyclic heterocycle consisting of an imidazole ring fused to a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one have been described in detail in the literature . The process involves the formation of a series of imidazo[4,5-b]pyridines .

Scientific Research Applications

Structural and Chemical Properties

  • Crystal Structure Analysis : Imidazo[4,5-b]pyridine derivatives, such as those related to "3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one," have been analyzed for their crystal structure. These studies provide insights into molecular conformations and intermolecular interactions, such as hydrogen bonding and π–π stacking interactions, which are crucial for understanding the compound's chemical behavior and potential applications (Hjouji et al., 2016).

  • Molecular Dynamics and Interactions : Investigations into the dihedral angles, planarity, and molecular dynamics of various imidazo[4,5-b]pyridine derivatives shed light on their potential chemical reactivity and stability, which is essential for their use in complex chemical syntheses (Ouzidan et al., 2011).

Synthesis of Biologically Active Compounds

  • Antimicrobial and Anticancer Activity : Novel derivatives of imidazo[4,5-b]pyridine-2(3H)-one have been synthesized and tested for their antimicrobial and anticancer activity. These compounds show promise in the development of new therapeutic agents, highlighting the compound's role as a precursor in medicinal chemistry (Banda et al., 2016).

  • Cytotoxicity Against Cancer Cell Lines : Research has been conducted on the synthesis of imidazo[4,5-b]pyridine derivatives and their cytotoxicity against human breast adenocarcinoma cell lines. Such studies indicate the potential of these compounds in cancer treatment (Püsküllü et al., 2015).

  • Allosteric Inhibition of Kinases : Certain derivatives of 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one have been identified as potent and selective allosteric inhibitors of AKT kinases. These findings are significant for the development of targeted cancer therapies (Lapierre et al., 2016).

Mechanism of Action

The mechanism of action of 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one involves the inhibition of Akt1, a protein kinase involved in cell survival and growth pathways . This inhibition is ATP-independent, meaning it does not rely on the presence of ATP to occur .

Future Directions

The future directions for research on 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one could involve further optimization of the compound for increased potency and selectivity as an Akt inhibitor . Additionally, more research could be done to fully understand the compound’s mechanism of action and potential therapeutic applications .

properties

IUPAC Name

3-phenyl-1H-imidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-14-10-7-4-8-13-11(10)15(12)9-5-2-1-3-6-9/h1-8H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMPUKCRDPBSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Synthesis routes and methods I

Procedure details

A mixture of 5.7 g. (0.023 mole) of the product from Step A, 3.45 g. (0.025 mole) of potassium carbonate, 20 mg. of copper powder and 50 ml. of dimethyl formamide was refluxed for 21/2 hours. The cooled mixture was filtered and the solvent was evaporated in vacuo. The oily residue was extracted with 100 ml. of 1 N. sodium hydroxide solution and the extract was treated with decolorizing charcoal and filtered. The filtrate was neutralized with acetic acid. The crystalline precipitate of 600 mg. of 3-phenyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one, m.p. 233°-235° C. was collected.
Quantity
0.023 mol
Type
reactant
Reaction Step One
Quantity
0.025 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred mixture of 3-amino-N-phenylpyridin-2-amine from Step B (258 mg, 1.39 mmol) in CH3CN (15 mL) was added triphosgene (413 mg, 1.39 mmol) and the reaction mixture was stirred for 10 min at ambient temperature. The mixture was concentrated in vacuo and the crude solid was quenched with H2O (10 mL) and saturated aqueous NaHCO3 (10 mL). The precipitate was filtered, washed with water and air-dried to yield the title compound as a brown solid, which was of sufficient purity for use in the next step. MS: m/z=212 (M+1).
Quantity
258 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
413 mg
Type
reactant
Reaction Step Two

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